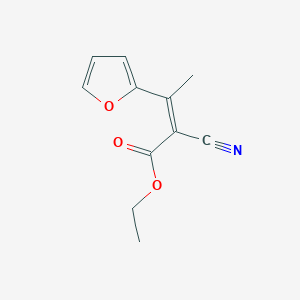
(Z)-ethyl 2-cyano-3-(furan-2-yl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE, (CIS + TRANS ISOMERS): is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of both cis and trans isomers, which differ in the spatial arrangement of their atoms around the double bond. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE typically involves the reaction of ethyl cyanoacetate with furfural in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by isomerization to yield both cis and trans isomers. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE.
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the furan ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE can be compared with other similar compounds, such as:
ETHYL 2-CYANO-3-(THIOPHEN-2-YL)BUT-2-ENOATE: This compound has a thiophene ring instead of a furan ring, which can influence its chemical reactivity and biological activity.
ETHYL 2-CYANO-3-(PHENYL)BUT-2-ENOATE: The presence of a phenyl ring in this compound can lead to different chemical properties and applications.
The uniqueness of ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-(furan-2-yl)but-2-enoate |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8- |
Clé InChI |
XEYCJSVIQVHIMY-HJWRWDBZSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\C1=CC=CO1)/C#N |
SMILES canonique |
CCOC(=O)C(=C(C)C1=CC=CO1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


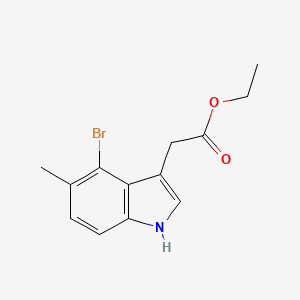
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)
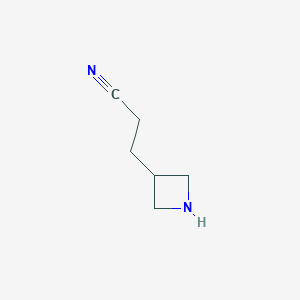

![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)
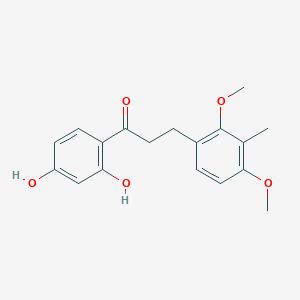

![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)

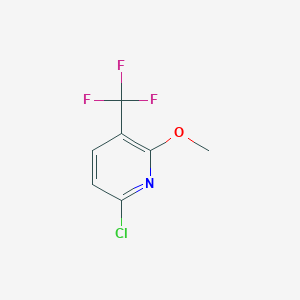
![6,7-Dimethoxy-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12272989.png)
